N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-valine
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Overview
Description
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its diverse biological and pharmaceutical properties, making it a subject of interest for many researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
the general principles of coumarin synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone or alkyl halides in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-microbial, anti-tumor, and anti-inflammatory agent.
Medicine: Explored for its potential use in treating diseases such as cancer, Alzheimer’s, and tuberculosis.
Industry: Utilized in the production of perfumes, fabric conditioners, and other consumer products.
Mechanism of Action
The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its anti-microbial and anti-inflammatory effects . The compound’s ability to induce apoptosis in cancer cells is also a significant area of research .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2-oxo-2H-chromen-8-yl acetic acid
- 7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid
Uniqueness
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups on the chromen ring. These modifications enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-9(2)16(18(22)23)20-15(21)8-13-10(3)12-6-7-14(25-5)11(4)17(12)26-19(13)24/h6-7,9,16H,8H2,1-5H3,(H,20,21)(H,22,23)/t16-/m1/s1 |
InChI Key |
GVOQVVHVIGRDCP-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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